![molecular formula C12H20Cl2OSi2 B12555046 2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one CAS No. 142087-85-2](/img/structure/B12555046.png)
2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one: is a unique organosilicon compound characterized by its cyclobutanone core with dichloro and trimethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one typically involves the reaction of cyclobutanone derivatives with chlorinating agents and trimethylsilyl reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions
2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dichloro groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various organic groups.
科学的研究の応用
2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
作用機序
The mechanism of action of 2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one involves its interaction with various molecular targets. The compound’s dichloro and trimethylsilyl groups allow it to participate in a range of chemical reactions, influencing molecular pathways and processes. The exact pathways depend on the specific application and the environment in which the compound is used .
類似化合物との比較
Similar Compounds
2,2-Dichloro-3,4-dihydronaphthalen-1-one: Shares the dichloro functional group but differs in its core structure.
4,4-Dichloro-2,3-bis(trimethylsilyl)-2-cyclobuten-1-one: Similar in having dichloro and trimethylsilyl groups but with a different ring structure.
Uniqueness
2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one is unique due to its cyclobutanone core combined with both dichloro and trimethylsilyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
特性
CAS番号 |
142087-85-2 |
|---|---|
分子式 |
C12H20Cl2OSi2 |
分子量 |
307.36 g/mol |
IUPAC名 |
2,2-dichloro-3,4-bis(trimethylsilylmethylidene)cyclobutan-1-one |
InChI |
InChI=1S/C12H20Cl2OSi2/c1-16(2,3)7-9-10(8-17(4,5)6)12(13,14)11(9)15/h7-8H,1-6H3 |
InChIキー |
GQCTWLUHAQRJOC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C=C1C(=C[Si](C)(C)C)C(C1=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


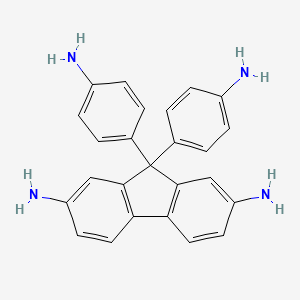

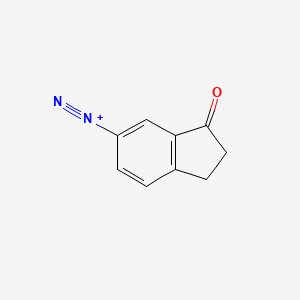
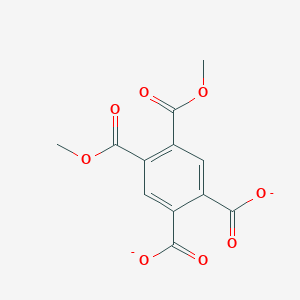
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]pentanedioic acid](/img/structure/B12555000.png)
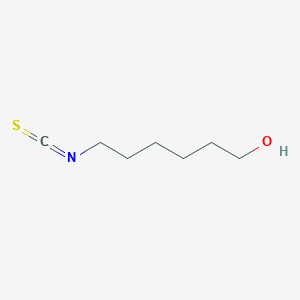
![Benzoic acid, [(heptadecafluorononenyl)oxy]-](/img/structure/B12555002.png)
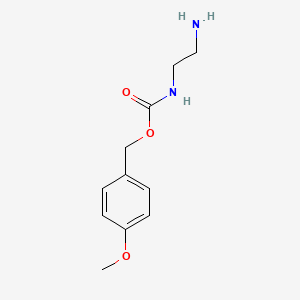
![4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B12555006.png)
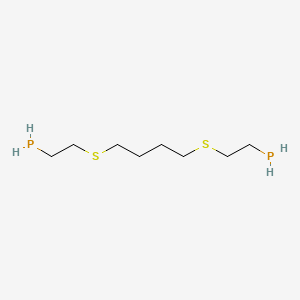
![1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine](/img/structure/B12555015.png)
![N-{3-[4-(Diethylamino)-2-methylanilino]-6-oxocyclohexa-2,4-dien-1-ylidene}-2-methoxyacetamide](/img/structure/B12555020.png)
![[Sulfanediyldi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone]](/img/structure/B12555031.png)
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethane-2,1-diyl)]hexakis{4-[(6-methoxyhexyl)oxy]benzene}](/img/structure/B12555037.png)
